molecular formula C18H10ClNO3 B603808 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 133102-81-5

1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B603808
CAS No.: 133102-81-5
M. Wt: 323.7g/mol
InChI Key: NIUJBJKKUPMMKA-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the class of naphthoquinoline derivatives This compound is characterized by its unique structure, which includes a naphthoquinoline core with an acetyl group at position 1 and a chlorine atom at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be achieved through several methods. One common approach involves the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate. This reaction proceeds under mild conditions and involves nucleophilic substitution of the tosyl group by nitrogen and oxygen nucleophiles . The resulting intermediate undergoes cyclization to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, and phenols are commonly used under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce quinone derivatives.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit key enzymes involved in viral replication. As an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), the compound interferes with the signaling pathways that regulate cell apoptosis, thereby enhancing cell survival .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(16Z)-10-chloro-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO3/c1-8(21)13-14-9-4-2-3-5-10(9)17(22)15-11(19)6-7-12(16(14)15)20-18(13)23/h2-7,21H,1H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUJBJKKUPMMKA-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C3C(=NC1=O)C=CC(=C3C(=O)C4=CC=CC=C42)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C2=C3C(=NC1=O)C=CC(=C3C(=O)C4=CC=CC=C42)Cl)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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